molecular formula C15H16N2O3 B12625569 4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid CAS No. 920009-26-3

4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid

Cat. No.: B12625569
CAS No.: 920009-26-3
M. Wt: 272.30 g/mol
InChI Key: RPKNBISKFNUSTB-UHFFFAOYSA-N
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Description

4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid is a complex organic compound that features both an indole and a dihydropyridine moiety. The indole structure is a common motif in many natural products and pharmaceuticals, while the dihydropyridine ring is often found in calcium channel blockers used in cardiovascular medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid typically involves the reaction of 5-methoxyindole with a suitable dihydropyridine precursor. One common method is the Friedel-Crafts acylation reaction, where 5-methoxyindole reacts with squaric acid dichloride in anhydrous diethyl ether . This reaction does not require a Lewis acid catalyst and proceeds under mild conditions, yielding the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used under acidic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various receptors, while the dihydropyridine ring can interact with calcium channels, modulating their activity. This dual interaction can lead to a range of biological effects, including vasodilation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methoxy-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylic acid is unique due to the combination of the indole and dihydropyridine moieties. This dual structure allows it to interact with a broader range of biological targets, making it a versatile compound in both research and potential therapeutic applications.

Properties

CAS No.

920009-26-3

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid

InChI

InChI=1S/C15H16N2O3/c1-20-11-2-3-14-12(8-11)13(9-16-14)10-4-6-17(7-5-10)15(18)19/h2-4,8-9,16H,5-7H2,1H3,(H,18,19)

InChI Key

RPKNBISKFNUSTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C(=O)O

Origin of Product

United States

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